molecular formula C12H19N3O2S B3020074 (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol CAS No. 1353958-70-9

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol

Cat. No. B3020074
CAS RN: 1353958-70-9
M. Wt: 269.36
InChI Key: BQFDEJPSBNYJIN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The methoxy and methylthio groups are attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.36. Other physical and chemical properties such as boiling point, solubility, and stability under various conditions are not specified in the available sources .

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

Safety data for this compound indicates that it should be handled with care. Precautions include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research. It could potentially be used in the development of new pharmaceuticals or in other chemical applications .

properties

IUPAC Name

[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-17-11-7-10(13-12(14-11)18-2)15-5-3-9(8-16)4-6-15/h7,9,16H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFDEJPSBNYJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCC(CC2)CO)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol

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